5-(Prop-2-en-1-yl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
10025-36-2 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
5-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-3-6-4-5-7(9)8-6/h2,6H,1,3-5H2,(H,8,9) |
InChI Key |
MTQHQPMELNYAAW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCC(=O)N1 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 5 Prop 2 En 1 Yl Pyrrolidin 2 One
Reactions Involving the Pyrrolidinone Ring System
The pyrrolidinone ring offers several sites for chemical modification, including the nitrogen atom, the carbonyl group, and the C-5 position.
N-Functionalization of the Pyrrolidinone Nitrogen Atom
The nitrogen atom of the pyrrolidinone ring can be functionalized with various electrophiles. nih.gov This process, known as N-functionalization, allows for the introduction of a wide array of substituents, thereby modifying the compound's physical and chemical properties. General protocols have been developed for the N-functionalization of related heterocyclic systems like 1,2-azaborines using C(sp3), C(sp2), or C(sp) electrophiles. nih.gov These methods can be adapted for the N-functionalization of 5-allylpyrrolidin-2-one, expanding its synthetic utility. nih.gov
Derivatization at the Carbonyl Group (C-2 Position)
The carbonyl group at the C-2 position is another key site for chemical reactions. It can undergo various derivatization reactions, which are fundamental in the synthesis of more complex molecules. researchgate.netnih.gov For instance, the carbonyl group can react with derivatizing agents like 2-hydrazinoquinoline (B107646) (HQ) or dinitrophenylhydrazine (DNPH) to form hydrazones. nih.govnih.gov This type of reaction typically follows a nucleophilic addition-elimination mechanism. researchgate.net The reactivity of the carbonyl group is crucial for creating diverse chemical structures. nih.gov
A variety of derivatization agents have been developed to react with carbonyl groups, enabling the simultaneous analysis of different classes of metabolites. nih.gov
Modifications at the C-5 Position
The C-5 position of the pyrrolidinone ring, which bears the allyl group, is a critical site for introducing structural diversity. Modifications at this position can significantly influence the biological activity and stereochemistry of the resulting molecules. nih.govresearchgate.net For example, in related nucleoside structures, modifications at the C-5 position of the pyrimidine (B1678525) ring are well-tolerated by DNA polymerases, allowing for the creation of functionalized nucleic acids. mdpi.com
The introduction of substituents at the C-5 position can be achieved through various synthetic strategies, including the use of donor-acceptor cyclopropanes which react with primary amines to form 1,5-substituted pyrrolidin-2-ones. nih.gov
Reactions of the Prop-2-en-1-yl (Allyl) Moiety
The allyl group is a highly reactive functional group that readily participates in a variety of chemical transformations, including electrophilic additions and radical reactions. fiveable.menumberanalytics.com
Electrophilic Addition Reactions to the Alkene
The double bond of the allyl group is susceptible to attack by electrophiles, leading to electrophilic addition reactions. lumenlearning.comlibretexts.org In these reactions, an electrophile attacks the carbon-carbon double bond, breaking the pi bond and forming two new sigma bonds. libretexts.org
The addition of hydrogen halides (HX) to unsymmetrical alkenes, such as the allyl group, typically follows Markovnikov's rule. This rule states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. lumenlearning.com The reaction proceeds through the formation of a carbocation intermediate. libretexts.org
| Reactant | Reagent | Product | Key Feature |
| Alkene | Hydrogen Halide (HX) | Alkyl Halide | Follows Markovnikov's Rule |
| Alkene | Sulfuric Acid | Alkyl Hydrogen Sulfate | Intermediate for alcohol synthesis |
| Alkene | Bromine | Dibromoalkane | Anti-addition mechanism |
Radical Reactions Involving the Allyl Group
The allyl group is particularly prone to radical reactions due to the stability of the resulting allyl radical. fiveable.menumberanalytics.com This resonance-stabilized radical is a key intermediate in many organic reactions. fiveable.me
Allylic halogenation, for instance, involves the substitution of a hydrogen atom at the allylic position with a halogen. libretexts.orglibretexts.org This reaction is typically initiated by light or heat and proceeds via a radical chain mechanism. libretexts.org Reagents like N-bromosuccinimide (NBS) are commonly used to achieve allylic bromination. libretexts.org
The allyl radical can also participate in addition reactions with various substrates, including alkenes and alkynes, to form new carbon-carbon bonds. numberanalytics.comnumberanalytics.com
| Reaction Type | Key Intermediate | Common Reagents | Outcome |
| Allylic Halogenation | Allyl Radical | NBS, Cl2 (high temp.) | Substitution at the allylic position |
| Radical Addition | Allyl Radical | Peroxides (with HBr) | Anti-Markovnikov addition |
| Radical Cyclization | Allyl Radical | - | Formation of cyclic compounds |
Nucleophilic Substitution Reactions
While the pyrrolidin-2-one ring itself is not a typical substrate for nucleophilic substitution, the allyl group can be modified to become an electrophile, thereby enabling nucleophilic substitution reactions. This typically involves a two-step process where the allyl group is first converted into a species with a good leaving group.
For example, the terminal carbon of the allyl group could be subjected to allylic halogenation using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator to form 5-(3-bromoprop-1-en-1-yl)pyrrolidin-2-one. This allylic bromide would then be an excellent substrate for Sₙ2 reactions with a wide variety of nucleophiles.
Alternatively, the allyl group can participate in transition metal-catalyzed reactions that proceed via nucleophilic attack on a metal-activated alkene. A notable example is the Tsuji-Trost reaction, where a palladium catalyst activates the allyl group, allowing for attack by a nucleophile. To facilitate this, the allyl group would typically need to be part of an allylic acetate (B1210297) or a similar system with a good leaving group.
It is important to note that direct nucleophilic attack on the double bond of the unmodified allyl group is not a facile process and generally does not occur. The carbon atoms of the double bond are electron-rich and thus repel nucleophiles. youtube.comyoutube.com
| Reaction Type | Intermediate | Reagents for Intermediate Formation | Nucleophile | Predicted Final Product |
|---|---|---|---|---|
| Sₙ2 via Allylic Halide | 5-(3-Bromoprop-1-en-1-yl)pyrrolidin-2-one | NBS, AIBN (or light) | Nu⁻ (e.g., CN⁻, N₃⁻, R₂NH) | 5-(3-Nu-prop-1-en-1-yl)pyrrolidin-2-one |
| Palladium-Catalyzed Allylic Alkylation | Allyl-Pd Complex | Pd(PPh₃)₄, Allylic Acetate precursor | Soft Nucleophiles (e.g., malonates) | Product of Allylic Alkylation |
Stereochemical Aspects of 5 Prop 2 En 1 Yl Pyrrolidin 2 One Derivatives
Diastereomerism and Enantiomerism in 5-Substituted Pyrrolidinones
The presence of a single stereocenter at the C5 position in 5-(Prop-2-en-1-yl)pyrrolidin-2-one (B6237035) gives rise to a pair of enantiomers: (R)-5-(prop-2-en-1-yl)pyrrolidin-2-one and (S)-5-(prop-2-en-1-yl)pyrrolidin-2-one. Enantiomers are non-superimposable mirror images of each other and typically exhibit identical physical properties, except for their interaction with plane-polarized light and other chiral entities. masterorganicchemistry.comyoutube.com
Diastereomerism arises when a second stereocenter is introduced into the molecule. For instance, if another substituent is added to the pyrrolidinone ring at a different position (e.g., C3 or C4), a set of diastereomers becomes possible. Diastereomers are stereoisomers that are not mirror images of each other and have distinct physical and chemical properties. masterorganicchemistry.com For example, in a 3,5-disubstituted pyrrolidinone, cis and trans diastereomers would exist, each as a pair of enantiomers.
The synthesis of these stereoisomers often requires stereoselective methods to control the configuration at each chiral center. ua.es Asymmetric synthesis strategies are crucial for obtaining enantiomerically pure or enriched products. These methods can involve using chiral catalysts, auxiliaries, or starting materials from the chiral pool. ua.esrsc.org Highly diastereoselective syntheses of densely substituted pyrrolidines have been achieved through methods like 1,3-dipolar cycloadditions, where multiple stereogenic centers can be generated in a single step with excellent control. ua.esua.es
The relationship between the different stereoisomers can be defined by their absolute configurations (R/S) at each stereocenter. youtube.com
Enantiomers: Have opposite configurations at all corresponding stereocenters (e.g., R,R and S,S). masterorganicchemistry.com
Diastereomers: Have the same configuration at one or more stereocenters but differ at others (e.g., R,S and R,R). masterorganicchemistry.com
Chiral Pool Synthesis of Related Pyrrolidinones
Chiral pool synthesis is a highly effective strategy for preparing enantiomerically pure compounds by using readily available, naturally occurring chiral molecules as starting materials. wikipedia.orgnih.gov For the synthesis of chiral 5-substituted pyrrolidinones like this compound, α-amino acids are particularly valuable precursors. acs.orgbaranlab.org
L-Glutamic acid and its derivative, L-pyroglutamic acid, are among the most common starting materials for this purpose. acs.orgnih.gov The inherent stereochemistry of the amino acid is transferred to the final pyrrolidinone product, ensuring a high degree of enantiopurity.
A general synthetic route starting from L-pyroglutamic acid might involve the following steps:
Protection: The nitrogen of the lactam ring and the carboxylic acid are suitably protected.
Activation and Alkylation: The protected pyroglutamic acid is converted into a reactive intermediate that can be alkylated at the C5 position. For the synthesis of this compound, an allyl halide (e.g., allyl bromide) would be used as the alkylating agent.
Deprotection: Removal of the protecting groups yields the final enantiomerically pure 5-substituted pyrrolidinone.
This approach leverages the natural chirality of amino acids to bypass the need for asymmetric induction or chiral resolution, often resulting in more efficient and cost-effective syntheses. wikipedia.org Other amino acids like L-proline and L-alanine have also been successfully used to create a variety of chiral pyrrolidine (B122466) derivatives. nih.govbeilstein-journals.org
| Chiral Precursor | Target Pyrrolidinone Type | Key Synthetic Step | Reference |
|---|---|---|---|
| L-Pyroglutamic Acid | Enantiopure 2,5-disubstituted pyrrolidines | Addition to hemiaminal derivatives | nih.gov |
| L-Alanine | trans-2,5-dimethylpyrrolidine | Reduction and cyclization | nih.gov |
| L-Proline | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Acylation and functional group conversion | beilstein-journals.org |
| L-Aspartic Acid | Functionalized pyrrolidines | Metathesis and ring expansion cascade | scispace.com |
Influence of Stereochemistry on Molecular Interactions
The stereochemistry of the 5-substituent on the pyrrolidinone ring plays a critical role in determining how the molecule interacts with its biological targets, such as enzymes and receptors. nih.govnih.gov Since these biological macromolecules are themselves chiral, they often exhibit a high degree of stereoselectivity, binding preferentially to one stereoisomer over another. nih.gov
This stereochemical preference can lead to significant differences in the biological activity between enantiomers or diastereomers of a compound. nih.gov For example, in a study of 3-Br-acivicin isomers, only the natural (5S, αS) isomers showed significant potency in inhibiting P. falciparum proliferation, suggesting that stereochemistry was crucial for recognition by transporters and for interaction with the biological target. nih.gov
The conformation of the pyrrolidinone ring, which is influenced by its substituents, also affects its pharmacological efficacy. nih.gov The spatial orientation of the allyl group in either the (R) or (S) configuration at the C5 position of this compound will dictate how the molecule fits into a binding pocket. One enantiomer might form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) that the other cannot, leading to a difference in potency or efficacy. nih.gov For instance, research on retinoic acid-related orphan receptor γ (RORγt) inverse agonists showed that a specific cis-configuration of substituents on a pyrrolidine scaffold was essential for potent activity. nih.gov
| Compound Class | Biological Target/System | Observed Stereochemical Influence | Reference |
|---|---|---|---|
| 3-Br-Acivicin Isomers | Plasmodium falciparum | Only (5S, αS) isomers showed significant antiplasmodial activity, suggesting stereoselective uptake. | nih.gov |
| cis-3,4-Diphenylpyrrolidine derivatives | RORγt (Retinoic acid-related orphan receptor γ) | The cis-configuration was crucial for maintaining a "U-shaped" conformation necessary for potent inverse agonist activity. | nih.gov |
| Pyrrolidine-2,5-dione derivatives | Anticonvulsant activity (scPTZ test) | Activity was strongly affected by the nature of the substituent at the C3 position. | nih.gov |
| Pyrrolidine alkaloids | Metabolism in Atropa belladonna | Diastereomers of PLA-derived alkaloids were detected, indicating stereochemical diversity in biosynthetic pathways. | nih.gov |
Computational and Theoretical Investigations of 5 Prop 2 En 1 Yl Pyrrolidin 2 One
Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction
Searches for DFT studies, including conformational analysis and Frontier Molecular Orbital (FMO) analysis, on 5-(Prop-2-en-1-yl)pyrrolidin-2-one (B6237035) did not yield specific results. The available literature focuses on other analogs. For instance, DFT has been employed to study the reaction mechanisms of pyrrolidinedione synthesis and the properties of 1,4,5-trisubstituted pyrrolidine-2,3-diones. nih.govbeilstein-journals.org General principles of FMO theory are well-documented, but their specific application to calculate the HOMO-LUMO gap and predict the reactivity of this compound has not been published. researchgate.netnumberanalytics.comwikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are a common tool for series of related compounds, but no models have been developed that include or focus on this compound. Published QSAR analyses on the pyrrolidin-2-one core are centered on derivatives with significantly different substitution patterns, such as 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one analogs investigated for antiarrhythmic activity. nih.govresearchgate.netnih.gov These studies generate models based on specific molecular descriptors relevant to the biological activity being studied, which are not transferable to the requested compound without a dedicated study.
Role of 5 Prop 2 En 1 Yl Pyrrolidin 2 One As a Synthetic Building Block
Precursor for Diverse Heterocyclic Compounds
The unique structure of 5-(prop-2-en-1-yl)pyrrolidin-2-one (B6237035), featuring a reactive allyl side chain and a lactam ring, allows it to be a precursor for a wide range of more complex heterocyclic systems. Chemists can leverage both the alkene and the lactam functionalities to construct new rings and introduce additional structural features.
The allyl group is particularly useful for various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, reactions such as hydroformylation, epoxidation followed by ring-opening, or olefin metathesis can be employed to elaborate the side chain. Subsequent intramolecular cyclization reactions can then lead to the formation of bicyclic or more complex heterocyclic frameworks.
Furthermore, the lactam ring itself can be manipulated. Reduction of the carbonyl group can yield the corresponding pyrrolidine (B122466), while hydrolysis can open the ring to provide a functionalized γ-amino acid. These transformations unlock pathways to different classes of heterocyclic compounds. For example, N-vinyl derivatives of pyrrolidin-2-ones are known to undergo 5-endo-trig radical cyclization to form new pyrrolidin-2-one structures. rsc.org While the specific reactivity of the title compound is a subject of targeted synthesis design, the general principles of pyrrolidin-2-one chemistry suggest its utility. The synthesis of various substituted pyrrolidin-2-ones often involves the cyclization of precursor molecules, highlighting the importance of the core ring structure as a template. organic-chemistry.orgnih.gov
Below is a table illustrating potential transformations of the this compound scaffold to generate diverse heterocyclic structures, based on established chemical reactions for similar compounds.
| Starting Material | Reaction Type | Resulting Heterocyclic Scaffold |
| This compound | Intramolecular Cycloaddition | Fused Bicyclic Pyrrolidine Derivatives |
| This compound | Ring-Closing Metathesis (with N-alkenylation) | Bridged Pyrrolizidine Alkaloid Core |
| This compound | Ozonolysis and Reductive Amination | Substituted Piperidines |
| This compound | Epoxidation and Ring Opening | Hydroxylated Pyrrolidine Derivatives |
Scaffold for Analog Design and Diversification
In medicinal chemistry and drug discovery, the pyrrolidine ring is considered a "privileged scaffold". nih.govunipa.it This is due to its three-dimensional structure, which can effectively present substituents in specific spatial orientations to interact with biological targets like proteins and enzymes. nih.govnih.gov this compound is an excellent starting point for creating libraries of diverse analogs for biological screening.
The primary point of diversification is the terminal allyl group. This functional handle can be modified through a multitude of well-established chemical reactions to introduce a wide variety of substituents and functional groups. This process, often referred to as scaffold diversification, allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a compound series. pharm.ai For example, Heck coupling, hydroamination, or thiol-ene "click" reactions on the allyl group can append different aryl, amino, or sulfur-containing moieties, respectively.
The lactam nitrogen also offers a site for modification. N-alkylation or N-arylation can introduce further diversity, influencing the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability. The combination of modifications at both the C5-allyl group and the N1 position allows for the generation of a large and diverse library of compounds from a single, readily accessible building block. The development of new synthetic methods, such as the "clip-cycle" approach for pyrrolidines, further enhances the ability to create complex and diversely substituted scaffolds. acs.org
The following table showcases examples of how the this compound scaffold can be diversified.
| Modification Site | Reaction | Introduced Functionality | Potential Application |
| C5-Allyl Group | Heck Coupling | Aryl groups | Exploration of aromatic interactions with target proteins |
| C5-Allyl Group | Hydroamination | Substituted amino groups | Introduction of basic centers for salt formation/solubility |
| C5-Allyl Group | Thiol-ene Reaction | Thioethers | Modulation of lipophilicity and metabolic pathways |
| N1-Lactam Nitrogen | N-Alkylation | Alkyl/Functionalized alkyl chains | Fine-tuning of physicochemical properties |
| N1-Lactam Nitrogen | N-Arylation | (Hetero)aryl groups | Introduction of rigid structural elements |
Application in Polymeric Materials (e.g., as a Monomer precursor)
The pyrrolidone ring is a component of various commercially important polymers. For instance, polyvinylpyrrolidone (B124986) (PVP), derived from the polymerization of N-vinylpyrrolidone, is widely used in the pharmaceutical, cosmetic, and food industries. wikipedia.org The parent compound, 2-pyrrolidone, can undergo ring-opening polymerization to produce poly-2-pyrrolidone (Nylon-4), a polyamide with properties suitable for textiles and films. google.comchemicalbook.com
This compound possesses a terminal alkene (the allyl group), which makes it a potential monomer for addition polymerization. This allyl group can participate in radical polymerization, either to form a homopolymer or to be incorporated as a comonomer with other vinyl or acrylic monomers. The copolymerization of N-vinyl-2-pyrrolidone with allyl glycidyl (B131873) ether has been reported, demonstrating the feasibility of incorporating allyl-functionalized monomers into pyrrolidone-based polymers. mdpi.com
The inclusion of the this compound monomer into a polymer chain would introduce a pendant pyrrolidone ring. This could impart specific properties to the resulting material, such as increased hydrophilicity, improved dyeability, or specific interactions with other substances. The lactam ring within the polymer side chain could also serve as a site for post-polymerization modification, allowing for the synthesis of functional materials with tailored properties.
| Polymerization Method | Monomer(s) | Resulting Polymer Type | Potential Properties/Applications |
| Radical Homopolymerization | This compound | Poly(this compound) | Functional polymer with pendant lactam rings |
| Radical Copolymerization | This compound + Styrene | Styrene-co-pyrrolidone polymer | Modified polystyrene with enhanced polarity |
| Radical Copolymerization | This compound + Methyl Acrylate | Acrylic-co-pyrrolidone polymer | Functional acrylic polymer for coatings or adhesives |
| Ring-Opening Metathesis Polymerization (ROMP) | Cyclic olefin derived from the title compound | Polynorbornene with pendant pyrrolidone groups | Specialty materials with tailored thermal and mechanical properties |
Future Research Directions in 5 Prop 2 En 1 Yl Pyrrolidin 2 One Chemistry
The pyrrolidin-2-one scaffold is a vital structural motif in numerous natural products and synthetic compounds, drawing significant attention in organic synthesis and medicinal chemistry. mdpi.comacs.orgtandfonline.com The specific derivative, 5-(prop-2-en-1-yl)pyrrolidin-2-one (B6237035), with its chiral center and a reactive allyl group, presents a unique platform for further chemical exploration. Future research is poised to unlock its full potential through innovative synthetic strategies, advanced chemical modifications, and novel applications.
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(Prop-2-en-1-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?
The synthesis typically involves functionalization of the pyrrolidin-2-one core via allylation. A validated approach includes:
- Tosylation and coupling : React 5-hydroxypyrrolidin-2-one with tosyl chloride under anhydrous conditions to form a tosylate intermediate. Subsequent treatment with allyl Grignard reagents (e.g., allylmagnesium bromide) in THF at −78°C to 0°C enables nucleophilic substitution at the 5-position .
- Direct allylation : Utilize transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) for regioselective allylation, ensuring inert atmosphere and dry solvents to minimize side reactions.
Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equiv. allylating agent) and temperature (−20°C for slower kinetics) to improve yield and purity. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation address common pitfalls?
- NMR Spectroscopy :
- 1H-NMR : Expect signals for the allyl group (δ 5.1–5.9 ppm, multiplet) and lactam NH (δ 6.8–7.2 ppm, broad). Assign pyrrolidinone ring protons (δ 2.1–3.5 ppm) using COSY for connectivity .
- 13C-NMR : Identify carbonyl (δ ~175 ppm) and allyl carbons (δ ~115–135 ppm). Use DEPT-135 to distinguish CH2/CH3 groups.
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <5 ppm error. Fragmentation patterns should align with allyl cleavage (e.g., loss of 41 Da) .
Pitfalls : Solvent residues or moisture may obscure NH signals. Use DMSO-d6 for enhanced NH visibility and ensure thorough drying .
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water mix). Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding.
- Mercury CSD : Compare derived structures with Cambridge Structural Database entries to validate bond lengths/angles and detect conformational outliers .
- ORTEP diagrams : Visualize thermal ellipsoids to assess positional uncertainty, particularly for the allyl substituent .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved in structural elucidation?
- Case Study : If experimental 1H-NMR shows unexpected splitting for the allyl group, perform:
- Validation : Cross-check with NOESY/ROESY to confirm spatial proximity of allyl protons to ring hydrogens .
Q. What strategies mitigate side reactions during allylation of pyrrolidin-2-one derivatives?
- Competing pathways : Over-allylation or polymerization of the allyl group. Mitigate via:
- Low-temperature kinetics : Slow addition of allylating agents at −40°C to suppress exothermic side reactions.
- Protecting groups : Temporarily protect the lactam NH with Boc or Fmoc to direct regioselectivity .
- Catalyst screening : Test Pd(PPh3)4 vs. Ni(acac)2 for cross-coupling efficiency. Monitor via in situ IR for carbonyl group stability .
Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?
- DFT/Molecular Mechanics : Calculate frontier molecular orbitals (HOMO/LUMO) to assess Diels-Alder reactivity. Allyl groups with low LUMO energy (~−1.5 eV) favor electron-deficient dienophiles.
- Transition State Analysis : Use Gaussian or ORCA to model [4+2] cycloadditions. Compare activation energies for endo vs. exo pathways .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Target identification : Screen against kinase or GPCR panels using fluorescence polarization assays.
- SAR Studies : Synthesize analogs with varied allyl substituents (e.g., electron-withdrawing groups) and test IC50 values in enzyme inhibition assays. Use ANOVA to correlate structural features with activity .
Q. How can green chemistry principles be applied to scale up synthesis sustainably?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
